N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine” can be represented by the SMILES string NC1CCN(CC2CCOCC2)CC1
.
Physical and Chemical Properties Analysis
Scientific Research Applications
Molecular Interaction Studies
Research has examined the molecular interactions of similar compounds, focusing on their binding and activity against specific receptors. For example, studies on related compounds have explored their interaction with cannabinoid receptors, providing insights into their molecular conformation and binding efficacy. These findings are critical for understanding how such compounds can be optimized for therapeutic purposes, including their potential as inhibitors or antagonists for various receptors (J. Shim et al., 2002).
Antibacterial and Antimycobacterial Activity
Compounds with similar structures have demonstrated significant antibacterial and antimycobacterial activities. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has shown promising activity against Mycobacterium species, indicating potential applications in treating tuberculosis and related bacterial infections (V. U. Jeankumar et al., 2013).
Design and Synthesis of Novel Compounds
The synthesis of novel compounds incorporating similar chemical structures has been a focus of research, aiming to discover new therapeutic agents. Studies have explored the design and synthesis of derivatives with varied biological activities, including antibacterial agents. This research contributes to the development of new drugs with improved efficacy and safety profiles (M. Palkar et al., 2017).
Heterocyclic Synthesis
The role of similar compounds in heterocyclic synthesis has been investigated, highlighting their utility in creating diverse chemical structures. These studies are essential for expanding the chemical space of potential pharmaceuticals, exploring how modifications in chemical structure can lead to altered or improved biological activities (R. Mohareb et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-18(14-1-2-16-17(11-14)21-25-20-16)19-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGWHZBDKREEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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